![molecular formula C19H18ClN7O2 B2987934 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide CAS No. 1170902-31-4](/img/structure/B2987934.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide is a useful research compound. Its molecular formula is C19H18ClN7O2 and its molecular weight is 411.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties and other biological activities. The compound features a complex structure with multiple functional groups, including a pyrazolo[3,4-d]pyrimidine scaffold, which has been associated with various pharmacological effects.
Structure and Properties
The molecular formula of the compound is C23H16ClN7O4, with a molecular weight of 489.88 g/mol. Its structural complexity includes:
- A pyrazolo[3,4-d]pyrimidine ring system.
- A chlorophenyl substituent.
- An isobutyramide group.
These structural elements contribute to its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown promising inhibitory activity against several cancer cell lines. One such study reported an IC50 value of 2.24 µM against A549 lung cancer cells for a related compound, significantly lower than the control drug doxorubicin (9.20 µM) . This suggests that compounds like this compound may exhibit similar or enhanced efficacy.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometric analysis has demonstrated that related compounds can significantly increase the percentage of apoptotic cells in treated populations, indicating that they may trigger programmed cell death pathways .
Additionally, studies have shown that these compounds can inhibit cell migration and suppress cell cycle progression, leading to DNA fragmentation in cancer cells . This multi-faceted approach to targeting cancer cells makes them valuable candidates for further research.
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have been implicated in various other biological activities:
- Antiparasitic and Antifungal : Some derivatives exhibit significant activity against parasites and fungi.
- Anti-inflammatory : These compounds may also possess anti-inflammatory properties, contributing to their therapeutic potential .
Study 1: Antitumor Activity in MCF-7 Cells
A recent study evaluated the effects of a phenylpyrazolo[3,4-d]pyrimidine derivative on MCF-7 breast cancer cells. The compound effectively inhibited tumor growth and induced apoptosis at low concentrations (IC50 values around 0.3 µM) . This highlights the potential for developing targeted therapies based on this scaffold.
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrazolo[3,4-d]pyrimidines has shown that modifications to the core structure can significantly alter biological activity. For instance, changes to substituents on the pyrazolo ring can enhance or diminish anticancer potency . This information is crucial for designing more effective derivatives.
Data Summary Table
Compound Name | Activity | IC50 (µM) | Cell Line |
---|---|---|---|
N-(1-(1-(3-chlorophenyl)-4-oxo... | Antitumor | 2.24 | A549 |
Phenylpyrazolo[3,4-d]pyrimidine | Antitumor | 0.3 | MCF-7 |
Pyrazolo derivative | Antiparasitic | - | Various |
特性
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN7O2/c1-10(2)17(28)22-15-7-11(3)25-27(15)19-23-16-14(18(29)24-19)9-21-26(16)13-6-4-5-12(20)8-13/h4-10H,1-3H3,(H,22,28)(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQMSTFELRMTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。